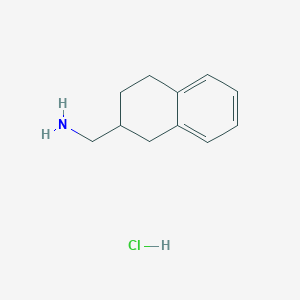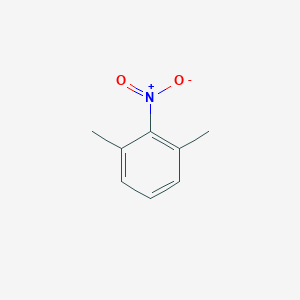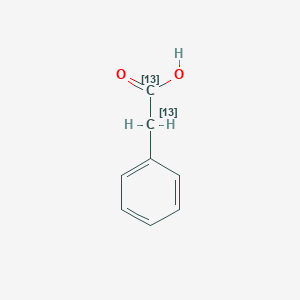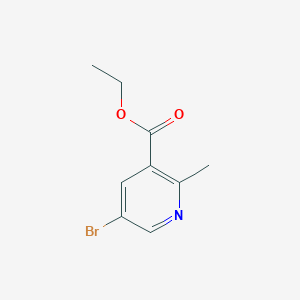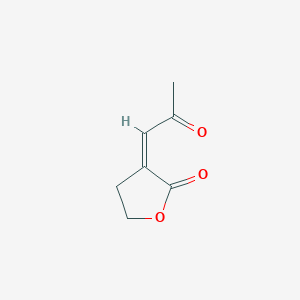
(3Z)-3-(2-oxopropylidene)oxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-(2-oxopropylidene)oxolan-2-one, commonly known as Levulinic acid, is a naturally occurring organic compound. It is widely used in various industries, including pharmaceuticals, agriculture, and food processing. Levulinic acid has gained significant attention due to its unique chemical properties and potential applications in different fields.
科学研究应用
Levulinic acid has been extensively studied for its potential applications in different fields. In the pharmaceutical industry, it is used as a starting material for the synthesis of various drugs, including antihypertensive agents, anti-inflammatory agents, and antifungal agents. Levulinic acid also exhibits antimicrobial properties and can be used as a preservative in food processing.
作用机制
Levulinic acid acts as a weak acid and undergoes ionization in aqueous solutions. It can form hydrogen bonds with various functional groups, including hydroxyl, carboxyl, and amino groups. The mechanism of action of Levulinic acid is not well understood, but it is believed to act as an inhibitor of various enzymes, including proteases and phospholipases.
生化和生理效应
Levulinic acid exhibits various biochemical and physiological effects. It has been shown to possess antioxidant properties and can scavenge free radicals in vitro. Levulinic acid also exhibits anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, Levulinic acid can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses.
实验室实验的优点和局限性
Levulinic acid has several advantages in laboratory experiments. It is readily available and can be synthesized through various methods. Levulinic acid is also stable under normal laboratory conditions and can be stored for extended periods. However, Levulinic acid has some limitations, including its low solubility in water and its tendency to form complexes with various metal ions.
未来方向
There are several future directions for the research on Levulinic acid. One potential area of research is the development of new synthetic methods for the production of Levulinic acid. Another area of research is the investigation of the potential applications of Levulinic acid in the field of renewable energy. Levulinic acid can be used as a platform chemical for the production of various biofuels, including bioethanol and biodiesel. Additionally, the investigation of the mechanism of action of Levulinic acid and its potential therapeutic applications in the treatment of various diseases is an area of ongoing research.
合成方法
Levulinic acid can be synthesized through various methods, including acid-catalyzed hydrolysis of hexoses, dehydration of fructose, and oxidation of levulinate esters. The most common method for the production of Levulinic acid is the acid-catalyzed hydrolysis of hexoses, which involves the use of mineral acids such as sulfuric acid or hydrochloric acid.
属性
CAS 编号 |
139915-22-3 |
|---|---|
产品名称 |
(3Z)-3-(2-oxopropylidene)oxolan-2-one |
分子式 |
C7H8O3 |
分子量 |
140.14 g/mol |
IUPAC 名称 |
(3Z)-3-(2-oxopropylidene)oxolan-2-one |
InChI |
InChI=1S/C7H8O3/c1-5(8)4-6-2-3-10-7(6)9/h4H,2-3H2,1H3/b6-4- |
InChI 键 |
CXGLOIFHYPUVGP-XQRVVYSFSA-N |
手性 SMILES |
CC(=O)/C=C\1/CCOC1=O |
SMILES |
CC(=O)C=C1CCOC1=O |
规范 SMILES |
CC(=O)C=C1CCOC1=O |
同义词 |
2-Propanone, 1-(dihydro-2-oxo-3(2H)-furanylidene)-, (Z)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




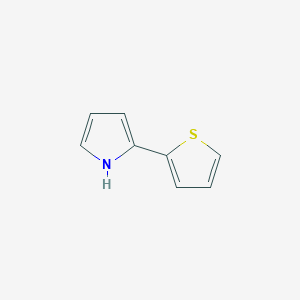
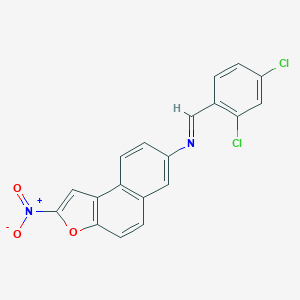
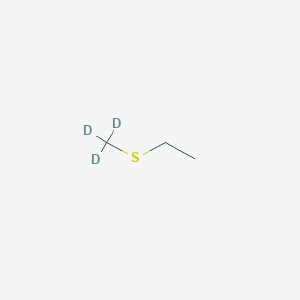
![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)

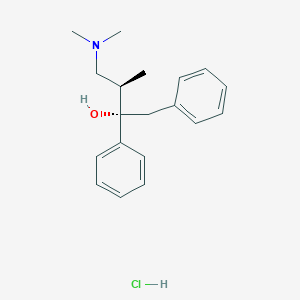
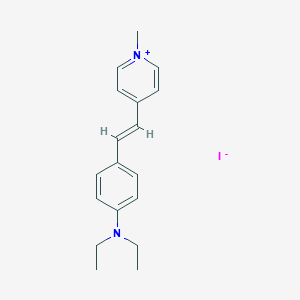
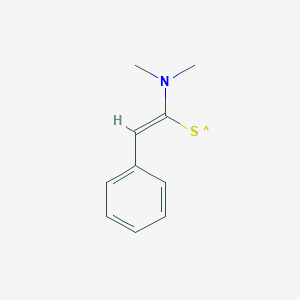
![(4S,5R)-4-Hydroxy-4-[(E)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B148801.png)
